
1,2,3,4,5-Pentamethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H20 This compound consists of a phenanthrene core with five methyl groups attached to the 1, 2, 3, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.
科学的研究の応用
1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.
類似化合物との比較
Phenanthrene: The parent compound without methyl groups.
1,2,3,4-Tetramethylphenanthrene: A similar compound with four methyl groups.
1,2,3,4,5,6-Hexamethylphenanthrene: A compound with six methyl groups.
Uniqueness: 1,2,3,4,5-Pentamethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical properties and potential applications. The presence of five methyl groups can influence its solubility, reactivity, and interactions with other molecules, making it distinct from other methylated phenanthrene derivatives.
特性
CAS番号 |
71607-68-6 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylphenanthrene |
InChI |
InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3 |
InChIキー |
FTQSDTPQVZQRBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



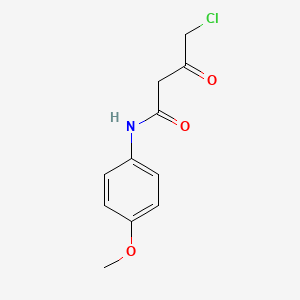
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
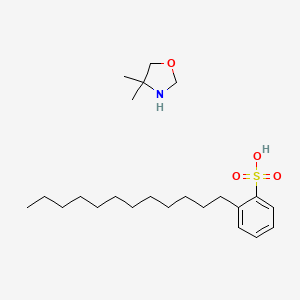
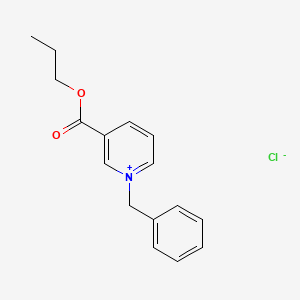


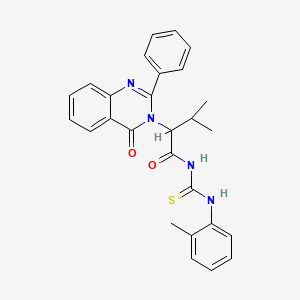
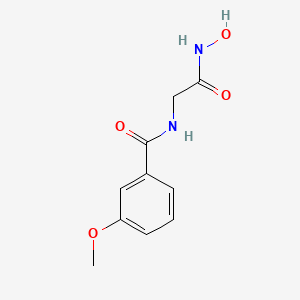
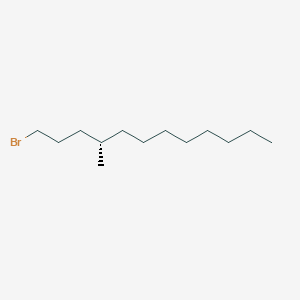
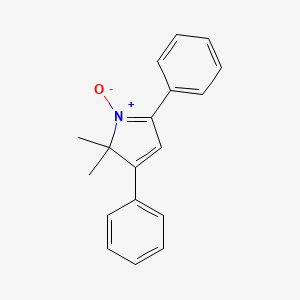
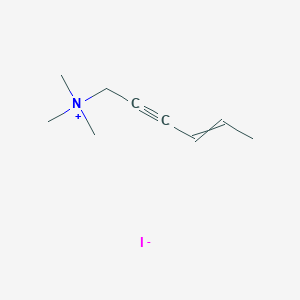
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
